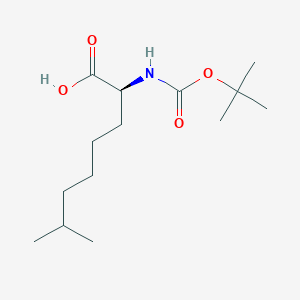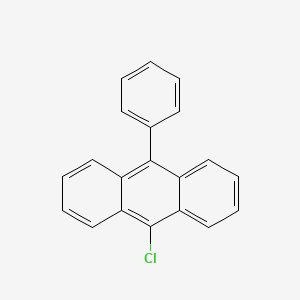
Copper(II) trifluoromethanesulfonimide xhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II) trifluoromethanesulfonimide xhydrate is a chemical compound with the empirical formula C4CuF12N2O8S4 · xH2O. It is a copper-based catalyst widely used in various chemical reactions due to its unique properties. The compound is known for its high stability and reactivity, making it a valuable reagent in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(II) trifluoromethanesulfonimide xhydrate can be synthesized through the reaction of copper(II) oxide with trifluoromethanesulfonimide in the presence of water. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired hydrate form .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes rigorous purification steps to remove any impurities and ensure the consistency of the final product. The compound is then crystallized and dried under specific conditions to obtain the hydrate form .
Chemical Reactions Analysis
Types of Reactions
Copper(II) trifluoromethanesulfonimide xhydrate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can also participate in reduction reactions under specific conditions.
Substitution: The compound is involved in substitution reactions where it replaces other groups in a molecule.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic solvents, acids, and bases. The reactions typically occur at room temperature or slightly elevated temperatures, depending on the desired outcome .
Major Products
The major products formed from reactions involving this compound vary based on the specific reaction conditions and reagents used. it often leads to the formation of complex organic compounds and intermediates that are valuable in further chemical synthesis .
Scientific Research Applications
Copper(II) trifluoromethanesulfonimide xhydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Copper(II) trifluoromethanesulfonimide xhydrate exerts its effects involves its ability to act as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical transformations. The compound’s molecular targets include organic molecules with functional groups that can interact with the copper center, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Copper(II) trifluoromethanesulfonate: Another copper-based catalyst with similar applications but different reactivity and stability profiles.
Iron(II) trifluoromethanesulfonate: Used in similar catalytic reactions but with different efficiency and selectivity.
Zinc trifluoromethanesulfonate: A zinc-based catalyst with comparable uses but distinct chemical properties.
Uniqueness
Copper(II) trifluoromethanesulfonimide xhydrate is unique due to its high stability and reactivity, making it a versatile catalyst in various chemical reactions. Its ability to facilitate complex transformations with high efficiency sets it apart from other similar compounds .
Properties
CAS No. |
1334406-76-6 |
|---|---|
Molecular Formula |
C4H2CuF12N2O9S4 |
Molecular Weight |
641.9 g/mol |
IUPAC Name |
copper;bis(trifluoromethylsulfonyl)azanide;hydrate |
InChI |
InChI=1S/2C2F6NO4S2.Cu.H2O/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;;/h;;;1H2/q2*-1;+2; |
InChI Key |
SOSOQNLWNNNBFY-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.O.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


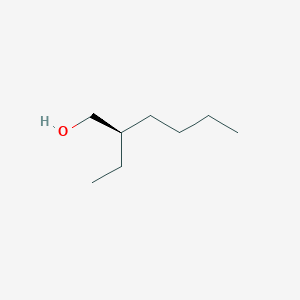
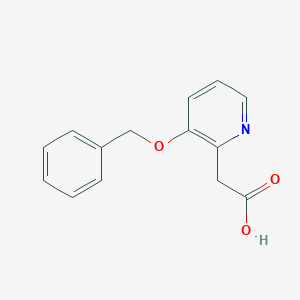
![[2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17R)-2,13,15-trimethyl-5-oxo-14-propanoyloxy-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] propanoate](/img/structure/B12961490.png)
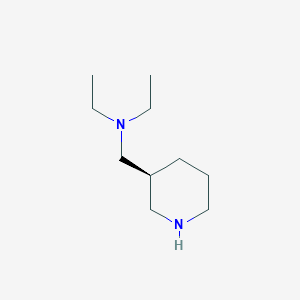

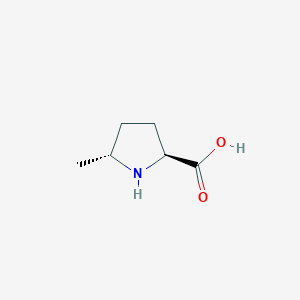
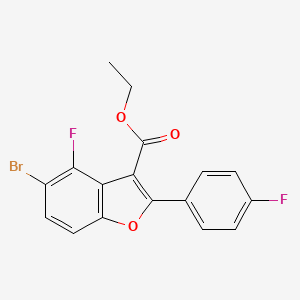
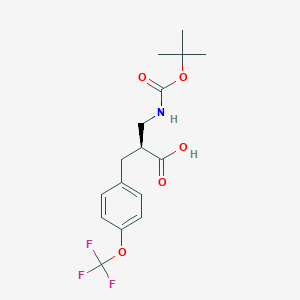
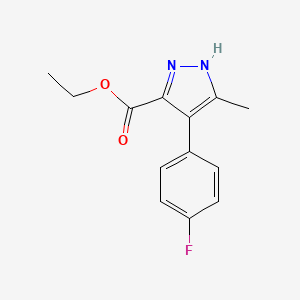
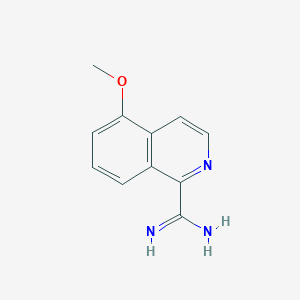
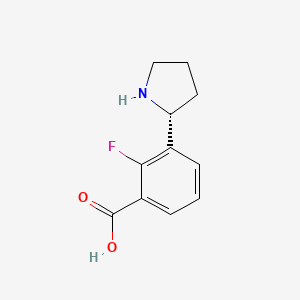
![Benzyl 4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961568.png)
